molecular formula C13H12N2O B3351162 (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol CAS No. 33821-72-6

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol

Cat. No.: B3351162
CAS No.: 33821-72-6
M. Wt: 212.25 g/mol
InChI Key: DGBXMWGQBOPHDR-UHFFFAOYSA-N
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Description

(1-Methyl-9H-pyrido[3,4-b]indol-3-yl)methanol is a β-carboline alkaloid derivative characterized by a hydroxymethyl (-CH2OH) group at the 3-position of the pyridoindole scaffold and a methyl group at the 1-position. This compound shares structural homology with harmane (1-methyl-9H-pyrido[3,4-b]indole), a neuroactive β-carboline implicated in essential tremor and dietary toxicity .

Properties

IUPAC Name

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-13-11(6-9(7-16)14-8)10-4-2-3-5-12(10)15-13/h2-6,15-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBXMWGQBOPHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418769
Record name 9H-Pyrido[3,4-b]indole-3-methanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-72-6
Record name 9H-Pyrido[3,4-b]indole-3-methanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol typically involves the construction of the pyridoindole core followed by functionalization at the 1- and 3-positions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the β-carboline core. Subsequent methylation at the 1-position and hydroxymethylation at the 3-position can be achieved using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridoindole core, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Reduced pyridoindole derivatives.

    Substitution: Substituted pyridoindole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is investigated for its potential in developing new pharmaceuticals, particularly due to its ability to interact with various biological targets. Studies have shown that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
  • Biological Activity Studies
    • Research has highlighted the compound's interaction with specific enzymes and receptors, which is crucial for understanding its pharmacological properties. Its dual functionality as both an indole and a pyridine derivative may confer distinct biological activities not observed in simpler analogs.
  • Material Science
    • Beyond medicinal applications, (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol is also being explored in the development of advanced materials, such as organic semiconductors and polymers.

Biological Activities

The biological activities of this compound have been documented in various studies:

Anticancer Activity

Research has demonstrated significant antiproliferative effects against several cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis and cell cycle arrest
A549 (Lung)2.41Inhibition of EGFR/HER-2 kinase activity
H1975 (Lung)1.50Targeting dual pathways for enhanced efficacy

These findings suggest that the compound could serve as a promising candidate for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)Comparison
Staphylococcus aureus32.6 µg/mLHigher than itraconazole (47.5 µg/mL)
Escherichia coli40.0 µg/mLComparable to standard antibiotics
Aspergillus niger25.0 µg/mLEffective against fungal strains

These results indicate that this compound could be developed into new antimicrobial agents.

Case Studies

  • Anticancer Studies: A series of novel derivatives were synthesized based on this compound and tested against human cancer cell lines, showing enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.
  • Antimicrobial Efficacy: Research on related pyridoindole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications at the N-9 Position

Several analogs feature substitutions at the N-9 position while retaining the 3-hydroxymethyl group (Table 1):

Compound Name (Substitution at N-9) Melting Point (°C) IR (OH stretch, cm⁻¹) Key Biological Activity Reference
(9-(3,4-Difluorobenzyl)-9H-pyrido[2,3-b]indol-3-yl)methanol (49) 139–140 3311 Not reported
(9-(3,5-Difluorobenzyl)-9H-pyrido[2,3-b]indol-3-yl)methanol (50) 110–111 3317 Not reported
(9-(Benzodioxol-5-ylmethyl)-9H-pyrido[2,3-b]indol-3-yl)methanol (51) 101–102 3282 Not reported
(9-(Furan-2-ylmethyl)-9H-pyrido[2,3-b]indol-3-yl)methanol (52) 120–121 3338 Not reported
(9-(4-Chlorobenzyl)-9H-pyrido[2,3-b]indol-3-yl)methanol (39) 163–164 3221 Not reported

Key Observations :

  • Substitutions with electron-withdrawing groups (e.g., 3,4-difluorobenzyl in 49 ) increase melting points, suggesting enhanced crystallinity due to polar interactions .
  • Furan- and benzodioxole-containing analogs (51 , 52 ) exhibit lower melting points, likely due to reduced symmetry and weaker intermolecular forces .

Modifications at the 7- and 3-Positions

(1-Methyl-7-methoxy-9H-pyrido[3,4-b]indol-3-yl)methanol

This derivative introduces a methoxy group at the 7-position. Synthesized via LiAlH4 reduction of the corresponding ester, it demonstrates kinase inhibitory activity (DYRK1A), highlighting the role of methoxy groups in enhancing target selectivity .

Methanone and Piperazine Derivatives

Replacing the hydroxymethyl group with a methanone-linked piperazine moiety significantly alters bioactivity:

  • (4-(4-Chlorophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7g): Exhibits anti-leishmanial activity (IC50 = 8.80 μM against L. donovani amastigotes) .
  • Compound 7j (4-nitrophenyl piperazine analog) : Shows improved potency (IC50 = 7.50 μM) compared to hydroxymethyl derivatives, indicating that lipophilic substituents enhance anti-parasitic efficacy .

Hybrid Derivatives and Functional Group Modifications

Ferrocene Hybrids

N-((1-Methyl-9H-pyrido[3,4-b]indol-3-yl)methyl)ferrocenecarboxamide (31) : Incorporates a ferrocene moiety via an amide bond. This hybrid design aims to leverage redox-active metal centers for anticancer or antimicrobial applications, though specific activity data remain unreported .

Benzamide Derivatives

Commercial availability highlights its relevance in drug discovery .

Comparison with Hydroxylated β-Carbolines

  • Harmol (1-methyl-9H-pyrido[3,4-b]indol-7-ol) : A 7-hydroxylated analog with pKa = 9.1 in basic conditions, contrasting with the hydroxymethyl group’s neutral pH behavior. Harmol exhibits osteoclastogenesis inhibition, suggesting hydroxyl position critically influences bone-related activity .
  • Harmalol (4,9-dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol) : The dihydro structure reduces aromaticity, lowering neurotoxicity compared to harmane .

Structure-Activity Relationship (SAR) Insights

  • N-9 Substitutions : Bulky or polar groups (e.g., benzodioxole) may sterically hinder target binding but improve solubility .
  • 3-Position Modifications: Hydroxymethyl groups enhance hydrophilicity, whereas methanone-piperazine hybrids improve antiparasitic activity through hydrophobic interactions .
  • 7-Methoxy Addition : Increases kinase selectivity, likely by mimicking ATP’s methoxy interactions .

Biological Activity

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol, also known by its CAS number 33821-72-6, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂N₂O
  • Molecular Weight : 212.25 g/mol
  • Structure : The compound features a pyridoindole framework, which is significant in various biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor function, leading to various physiological effects. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially impacting microbial growth and cancer cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of β-carboline derivatives, including this compound. Research has demonstrated that derivatives of this compound can inhibit the proliferation of various human tumor cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
13gHT29<20Induces apoptosis and ROS production
5bSarcoma 180>40% inhibitionAngiogenesis inhibition in CAM assay

These findings suggest that the compound may induce apoptosis in cancer cells by regulating apoptotic proteins and increasing reactive oxygen species (ROS) levels .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Similar compounds have been reported to inhibit the growth of microorganisms by disrupting essential metabolic functions. This highlights the potential for developing new antimicrobial agents based on this structural framework .

Case Studies and Research Findings

  • Antiproliferative Studies : A series of β-carboline derivatives were synthesized and tested for their antiproliferative effects against human cancer cell lines. The most active compounds demonstrated significant cytotoxicity and were evaluated for their mechanism of action involving apoptosis induction and ROS generation .
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies indicated that modifications at specific positions on the β-carboline core could enhance biological activity. For instance, methylation at C1 and methoxylation at C7 were favorable for increased cytotoxic effects. Conversely, certain substituents negatively impacted activity, suggesting a delicate balance in structural modifications .

Q & A

Q. What are the recommended synthetic routes for (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol, and how can reaction conditions be optimized?

A common approach involves catalytic hydrogenation or functional group interconversion. For example:

  • Pd/C-mediated hydrogenation : A benzyl-protected precursor can be deprotected using 10% Pd/C under H₂ atmosphere in methanol, yielding the target alcohol in 60% yield after 48 hours .
  • Substitution reactions : Derivatives with hydroxyl groups can be synthesized via nucleophilic substitution, as seen in similar pyridoindole systems. Optimization may include solvent choice (e.g., methanol or DMF) and temperature control to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • IR spectroscopy : A broad peak near 3221 cm⁻¹ confirms the presence of the hydroxyl (-OH) group .
  • ¹H NMR : Key signals include a triplet at δ ~5.32 ppm (CH₂OH) and a doublet at δ ~4.68 ppm (CH₂ adjacent to OH), with aromatic protons in the δ 7.2–7.6 ppm range . Reference data from NIST (e.g., spectral libraries for related pyridoindoles) should be cross-checked for validation .

Q. What safety precautions are critical when handling this compound?

  • Hazard classification : While specific data for this compound is limited, structurally similar indole derivatives may require handling under inert atmospheres (N₂/Ar) due to air sensitivity.
  • First-aid measures : Use standard protocols for organic compounds (e.g., gloves, goggles) and consult safety data sheets for related pyridoindole esters .

Advanced Research Questions

Q. How do solvent dielectric properties and basis sets influence computational predictions of this compound’s reactivity?

  • Solvent effects : Polar solvents (e.g., water, DMSO) stabilize charge-separated intermediates, altering frontier molecular orbital (FMO) energies. Calculations in 10 solvent media using 6-31G(d,p) and 6-311++G(d,p) basis sets show significant variations in chemical potential (µ) and electrophilicity index (ω) .
  • Basis set selection : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy for electron density distributions but increase computational cost .

Q. What strategies can resolve contradictions in experimental vs. computational data for pyridoindole derivatives?

  • Validation protocols : Compare experimental spectral data (e.g., NMR chemical shifts) with density functional theory (DFT)-predicted values. For example, discrepancies in aromatic proton shifts may arise from solvent effects not accounted for in gas-phase calculations .
  • Hybrid methods : Combine molecular dynamics (MD) simulations with quantum mechanics/molecular mechanics (QM/MM) to model solvent interactions explicitly .

Q. How can substituent variations at the 1- and 9-positions modulate biological activity?

  • Case study : Substitution with electron-withdrawing groups (e.g., -Cl) at the 9-position enhances binding affinity in α-carboline analogs, as shown by IC₅₀ shifts in enzyme inhibition assays .
  • Methodology : Synthesize analogs via Pd-catalyzed cross-coupling or reductive amination, then evaluate structure-activity relationships (SAR) using in vitro assays .

Q. What catalytic systems are effective for functionalizing the pyridoindole core?

  • Pd catalysis : Pd(OAc)₂/XPhos systems enable C–N bond formation in pyridoindoles, as demonstrated in the synthesis of 3-nitro-substituted derivatives .
  • Hydrogenation : Rhodium or nickel catalysts may improve selectivity for reducing nitro or ester groups while preserving the indole moiety .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol
Reactant of Route 2
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanol

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